8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
Description
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.BrH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h3-4,11-12H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPQBIJTGWORGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Br)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by hydrolysis. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting brominated product is then treated with hydrobromic acid to yield the hydrobromide salt .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to the parent tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuroprotective Effects
Research indicates that 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide exhibits neuroprotective properties. It interacts with neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can reduce oxidative stress in neuronal cells, thereby decreasing cell death induced by neurotoxic agents.
Case Study Example :
A study conducted on neuronal cultures demonstrated that treatment with this compound resulted in a significant reduction of cell death caused by oxidative stressors. This suggests its potential utility in developing therapies for neurodegenerative disorders.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various pathogens. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic enzymes.
Case Study Example :
In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's ability to interfere with microbial metabolic pathways highlights its potential as a lead compound for developing new antibiotics.
Inhibition of Enzymes
This compound has been identified as an inhibitor of specific enzymes involved in steroid hormone metabolism, such as 17β-hydroxysteroid dehydrogenase (HSD17B1). Such inhibition can have implications for treating hormone-related conditions.
Case Study Example :
A detailed structure-activity relationship (SAR) study indicated that modifications at the 6-position enhance the inhibitory potency against HSD17B1. The presence of the bromine atom at the 8-position was found to be optimal for achieving high affinity and selectivity for the enzyme.
Mechanism of Action
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Bromine Position : Bromine at position 8 (target) versus position 5 () alters steric and electronic interactions with biological targets, influencing receptor selectivity .
- Counterion : Hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochlorides, as seen in dextromethorphan hydrobromide ().
Pharmacological and Functional Differences
- 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol: Demonstrated utility in PET imaging probes targeting P-glycoprotein, a drug efflux transporter implicated in multidrug resistance .
- 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline: Primarily a synthetic intermediate; its methoxy group reduces metabolic degradation compared to hydroxylated analogs .
- 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride: Positional isomerism may redirect activity toward peripheral targets rather than CNS receptors .
Biological Activity
8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide (CAS Number: 2230798-54-4) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
The molecular formula of this compound is with a molecular weight of approximately 230.10 g/mol. The presence of the bromine atom and hydroxyl group at specific positions significantly influences its biological activity and chemical reactivity compared to other THIQ derivatives.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Neuroprotective Effects :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
The mechanism by which this compound exerts its effects involves several pathways:
- Modulation of Neurotransmitter Systems : The compound's ability to modulate dopamine and serotonin levels suggests a role in neuroprotection and mood regulation.
- Inhibition of Inflammatory Mediators : It may inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammation .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Neuroprotective Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Preliminary evidence |
| 1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide | Moderate | Low | Low |
| 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide | Low | Moderate | Low |
This table illustrates that this compound demonstrates superior neuroprotective activity compared to its analogs while showing moderate anti-inflammatory effects.
Case Studies
Several case studies have investigated the effects of this compound:
- Neuroprotection in Animal Models :
- Anti-inflammatory Effects in vitro :
Q & A
Q. What are the standard synthetic routes for 8-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide, and how can reaction yields be maximized?
The compound is typically synthesized via bromination of a tetrahydroisoquinoline precursor. A common method involves reacting 6-hydroxy-1,2,3,4-tetrahydroisoquinoline with hydrobromic acid (48% aqueous HBr) in acetonitrile at 0°C, followed by controlled warming to room temperature . To maximize yields:
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key characterization methods include:
- 1H NMR : Look for aromatic proton signals between δ 6.8–7.2 ppm (C7-H) and δ 3.2–4.0 ppm for tetrahydroisoquinoline methylene groups .
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 244 (M+H⁺ for the free base) and isotopic patterns consistent with bromine .
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when analyzing brominated tetrahydroisoquinoline derivatives?
Discrepancies may arise from tautomerism or solvent effects. For example:
Q. What strategies optimize regioselectivity during bromination to minimize di- or tri-substituted byproducts?
Regioselectivity is influenced by:
- Temperature : Lower temperatures (0–5°C) favor mono-bromination at the C8 position .
- Catalysts : Adding catalytic FeBr₃ (5 mol%) enhances electrophilic substitution at electron-rich sites .
- Solvent Polarity : Acetonitrile promotes better solubility of intermediates, reducing aggregation-related side reactions .
Q. How should researchers handle instability issues during long-term storage of this compound?
The hydrobromide salt is hygroscopic and light-sensitive. Recommended protocols:
Q. What methodologies are effective for analyzing trace impurities in synthesized batches?
Impurity profiling requires:
Q. How can computational chemistry aid in predicting the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) can model interactions with acetylcholinesterase (AChE) active sites:
- The bromine atom at C8 may sterically hinder binding to peripheral anionic sites, reducing inhibitory potency .
- Compare binding energies (ΔG) with non-brominated analogs to validate predictions .
Q. What experimental designs are suitable for investigating the compound’s role in neurotransmitter modulation?
- In vitro assays : Measure AChE inhibition using Ellman’s method (IC₅₀ determination) .
- Electrophysiology : Patch-clamp recordings on hippocampal neurons assess GABAergic activity modulation .
Data Contradiction & Validation
Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
Contradictions often stem from salt vs. free base forms:
Q. What statistical approaches are recommended for validating reproducibility in multi-lab studies?
Use interlaboratory validation protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
